Cefadroxil Sulfoxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cefadroxil Sulfoxide is a derivative of Cefadroxil, a first-generation cephalosporin antibiotic. Cefadroxil is known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria. It is commonly used to treat infections such as urinary tract infections, skin infections, and respiratory tract infections. This compound retains the core structure of Cefadroxil but includes a sulfoxide group, which may alter its pharmacokinetic and pharmacodynamic properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Cefadroxil Sulfoxide typically involves the oxidation of Cefadroxil. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

化学反应分析

Types of Reactions

Cefadroxil Sulfoxide can undergo various chemical reactions, including:

Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.

Reduction: The sulfoxide group can be reduced back to the sulfide form.

Substitution: The sulfoxide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Cefadroxil Sulfone.

Reduction: Cefadroxil.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Pharmaceutical Research Applications

-

Antibacterial Activity :

Cefadroxil sulfoxide has been noted for its antibacterial properties, making it a candidate for further studies aimed at enhancing antibiotic efficacy. Its structural similarity to other cephalosporins allows it to potentially exhibit similar or improved activity against various bacterial strains, including Gram-positive and Gram-negative bacteria . -

Reference Compound in Analytical Chemistry :

The compound serves as a reference material in analytical chemistry, particularly in studies involving oxidation reactions of cephalosporins. It can be utilized to understand the mechanisms of β-lactam ring cleavage, which is crucial for the development of new antibiotics. -

Potential for Further Oxidation :

This compound may undergo further oxidation to form sulfone derivatives, thereby expanding its chemical reactivity and potential therapeutic applications.

Comparative Analysis with Other Cephalosporins

This compound shares structural and functional similarities with various other cephalosporin antibiotics. The following table summarizes these comparisons:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Cefalexin | First-generation cephalosporin | Broad-spectrum activity |

| Cefotaxime | Third-generation cephalosporin | Enhanced activity against Gram-negative bacteria |

| Ceftazidime | Third-generation cephalosporin | Strong activity against Pseudomonas aeruginosa |

| Ceftriaxone | Broad-spectrum cephalosporin | Long half-life and high protein binding |

| Cefoperazone | Broad-spectrum with β-lactamase resistance | Effective against resistant strains |

The unique sulfoxide modification of this compound may influence its antibacterial activity and pharmacokinetics compared to these similar compounds.

作用机制

Cefadroxil Sulfoxide, like Cefadroxil, exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to the weakening of the cell wall and eventual lysis of the bacterial cell.

相似化合物的比较

Similar Compounds

Cefadroxil: The parent compound, a first-generation cephalosporin.

Cephalexin: Another first-generation cephalosporin with a similar spectrum of activity.

Cefazolin: A first-generation cephalosporin used for surgical prophylaxis.

Uniqueness

Cefadroxil Sulfoxide is unique due to the presence of the sulfoxide group, which may confer different pharmacokinetic properties compared to its parent compound, Cefadroxil. This modification can potentially enhance its stability and alter its spectrum of activity.

生物活性

Cefadroxil sulfoxide is a metabolite of the antibiotic cefadroxil, a first-generation cephalosporin known for its broad-spectrum antibacterial activity. While research on this compound itself is limited, understanding its biological activity is crucial for elucidating its potential therapeutic applications and pharmacological properties. This article reviews the available data on this compound, focusing on its biological activity, synthesis, and comparative analysis with related compounds.

1. Overview of Cefadroxil and Its Metabolite

Cefadroxil is widely used for treating bacterial infections, particularly those caused by Gram-positive bacteria. It exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs), inhibiting bacterial cell wall synthesis, and leading to cell lysis . this compound, as a metabolite, may retain some of these properties but has not been extensively studied in isolation.

2. Synthesis of this compound

This compound can be synthesized through the oxidation of cefadroxil. This process may involve various reagents and conditions that facilitate the formation of the sulfoxide group. Additionally, further oxidation can yield sulfone derivatives, which may exhibit different biological activities.

3.1 Antibacterial Properties

This compound's antibacterial activity is primarily inferred from studies on cefadroxil itself. The following table summarizes the minimum inhibitory concentration (MIC) values against key pathogens:

| Pathogen | MIC (μg/ml) |

|---|---|

| Staphylococcus aureus | 1 - 2 |

| Escherichia coli | 8 |

| Streptococcus pneumoniae | ≤1 - >16 |

| Proteus mirabilis | 4 |

These values indicate that cefadroxil is effective against a variety of clinically significant bacteria, suggesting that this compound may also possess similar activity due to structural similarities .

3.2 Comparative Studies

Comparative studies highlight the antibacterial efficacy of cefadroxil and its derivatives. For example, a study assessing cefadroxil-loaded films demonstrated moderate antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Klebsiella pneumoniae, Escherichia coli) bacteria using agar diffusion assays . These findings imply that modifications such as sulfoxide formation could influence the compound's potency.

4. Pharmacokinetics

Cefadroxil shows favorable pharmacokinetic properties, including good oral absorption and sustained serum levels . Although specific pharmacokinetic data for this compound are lacking, it is reasonable to hypothesize that similar metabolic pathways may apply due to its relationship with cefadroxil.

5.1 Clinical Trials

In clinical evaluations involving cefadroxil, an overall clinical success rate of 91.8% was reported across various infections . This high efficacy rate suggests that metabolites like this compound could potentially contribute to therapeutic outcomes, although direct evidence is still needed.

5.2 Metal Ion Interaction Studies

Research indicates that cefadroxil can form complexes with metal ions, which may enhance its biological activity . Such interactions could also be relevant for this compound, suggesting avenues for further exploration in drug formulation and delivery systems.

属性

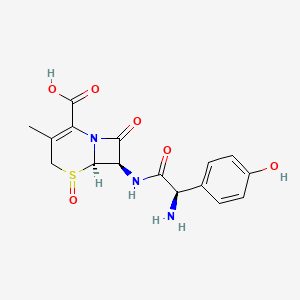

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O6S/c1-7-6-26(25)15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24)/t10-,11-,15-,26?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSBDDABBADQFV-HVOGBVHVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)S(=O)C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)S(=O)C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。